molecular formula C12H9NO B1281869 1-(Isocyanatomethyl)naphthalene CAS No. 61924-27-4

1-(Isocyanatomethyl)naphthalene

Cat. No.: B1281869
CAS No.: 61924-27-4
M. Wt: 183.21 g/mol
InChI Key: UTYQUKHNHPEPDA-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)naphthalene is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol.


Molecular Structure Analysis

The molecule of this compound contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is an isocyanatomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, halogenation, and Friedel-Craft reactions .


Physical and Chemical Properties Analysis

Naphthalene, the core structure of this compound, is a white crystalline volatile solid. It sublimes slowly at room temperature, generating a highly flammable vapor . The specific physical and chemical properties of this compound are not available in the resources.

Scientific Research Applications

Environmental Pollution Studies

Naphthalene, a component of 1-(Isocyanatomethyl)naphthalene, is studied for its environmental impact. Research has been conducted on the adsorption of naphthalene, a polycyclic aromatic hydrocarbon (PAH), onto carbon adsorbents derived from waste materials. This study is significant for understanding how to remove PAHs like naphthalene from aqueous solutions effectively (Chao Long et al., 2008).

Atmospheric Chemistry

The atmospheric reactions of naphthalene and its derivatives with hydroxyl radicals have been explored. These studies are crucial in understanding the fate of naphthalene in urban atmospheres and its major atmospheric loss processes (Lin Wang, R. Atkinson, & J. Arey, 2007).

Medical and Biological Research

Research has also been conducted on the metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. This study is vital for understanding the metabolic pathways of naphthalene in humans and its potential health effects (Taehyeon M. Cho, R. Rose, & E. Hodgson, 2006).

Chemical Sensing

This compound derivatives have been used to develop fluorescent chemosensors for selective recognition of fluoride ions. This application is significant for environmental monitoring and analytical chemistry (S. M. Basheer et al., 2017).

Material Sciences

The compound has been involved in the synthesis and study of naphthalene diimides, which have applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications, demonstrating the versatility of naphthalene-based compounds in various scientific fields (M. Kobaisi et al., 2016).

Environmental Remediation

Research on the sorption of naphthalene and 1-naphthol by biochars derived from biomass like orange peels highlights the use of this compound in environmental cleanup and pollution control (Baoliang Chen & Zaiming Chen, 2009).

Safety and Hazards

While specific safety data for 1-(Isocyanatomethyl)naphthalene is not available, it’s important to handle all chemical compounds with care. Naphthalene, a related compound, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-(Isocyanatomethyl)naphthalene plays a crucial role in biochemical reactions by inhibiting the production of prostaglandins, which are involved in inflammation and pain . It interacts with enzymes such as phospholipase A2 (PLA2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, this compound binds to formyl groups on proteins, further inhibiting prostaglandin formation . These interactions highlight the compound’s potential in managing inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of alkali metal ions by interacting with phospholipase A2 (PLA2), which plays a role in cellular signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s anti-inflammatory properties also contribute to its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to formyl groups on proteins, it prevents the formation of prostaglandins, which are key mediators of inflammation . Additionally, the compound inhibits phospholipase A2 (PLA2), reducing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . These interactions at the molecular level contribute to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of prostaglandin production . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostaglandin production and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the optimal therapeutic range and minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including the inhibition of phospholipase A2 (PLA2) and the subsequent reduction in prostaglandin production . The compound’s interaction with enzymes and cofactors in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic use and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its interactions with biomolecules and its overall effectiveness in inhibiting prostaglandin production

Properties

IUPAC Name

1-(isocyanatomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQUKHNHPEPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532485
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61924-27-4
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phosgene (20% in toluene, 5 ml) was diluted with toluene (10 ml). A mixture of 1-naphthalenemethylamine (500 μl, 3.41 mmol), triethylamine (0.95 ml, 6.82 mmol) in toluene (5 ml) was added dropwise. The reaction mixture was heated at reflux overnight. The mixture was cooled to room temperature, and the solvent was removed. The residue was stirred with ether (50 ml) for 10 minutes and filtered. The filtrate was concentrated to give the crude product which was purified by flash chromatography (silica gel, methylene chloride) to give the desired product (518 mg) as a colorless oil. IR 2260 cm−1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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